![molecular formula C23H15F2NO6 B13590108 6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoro-1,3-dioxaindane-5-carboxylicacid](/img/structure/B13590108.png)
6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoro-1,3-dioxaindane-5-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoro-1,3-dioxaindane-5-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is notable for its unique structure, which includes a difluorinated dioxaindane core. It is primarily used in the field of organic synthesis, particularly in peptide chemistry, due to its ability to protect amino groups during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoro-1,3-dioxaindane-5-carboxylic acid typically involves multiple steps:
Formation of the Dioxaindane Core: The dioxaindane core can be synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of the Difluoro Groups: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Attachment of the Fmoc Group: The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducting the reactions in large reactors with precise control over temperature, pressure, and reagent addition.
Purification: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoro-1,3-dioxaindane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorenylmethoxycarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted fluorenylmethoxycarbonyl derivatives.
Applications De Recherche Scientifique
6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoro-1,3-dioxaindane-5-carboxylic acid is used in various scientific research applications:
Chemistry: As a protecting group in peptide synthesis, it helps in the stepwise construction of peptides by protecting amino groups from unwanted reactions.
Biology: Used in the synthesis of peptide-based probes for studying biological processes.
Medicine: Potential use in the development of peptide-based therapeutics.
Industry: Employed in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoro-1,3-dioxaindane-5-carboxylic acid involves:
Protection of Amino Groups: The Fmoc group protects amino groups by forming a stable carbamate linkage, preventing unwanted reactions during synthesis.
Deprotection: The Fmoc group can be removed under mild basic conditions, typically using piperidine, to reveal the free amino group for further reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Fluorenylmethoxycarbonyl chloride: Used as a protecting group in peptide synthesis.
2,2,2-Trifluoroethyl chloroformate: Another protecting group used in organic synthesis.
Boc (tert-butoxycarbonyl) protecting group: Commonly used in peptide synthesis.
Uniqueness
6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoro-1,3-dioxaindane-5-carboxylic acid is unique due to its difluorinated dioxaindane core, which imparts distinct chemical properties and reactivity compared to other protecting groups. This uniqueness makes it valuable in specific synthetic applications where traditional protecting groups may not be suitable.
Propriétés
Formule moléculaire |
C23H15F2NO6 |
|---|---|
Poids moléculaire |
439.4 g/mol |
Nom IUPAC |
6-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid |
InChI |
InChI=1S/C23H15F2NO6/c24-23(25)31-19-9-16(21(27)28)18(10-20(19)32-23)26-22(29)30-11-17-14-7-3-1-5-12(14)13-6-2-4-8-15(13)17/h1-10,17H,11H2,(H,26,29)(H,27,28) |
Clé InChI |
WMFCHVSWDPFUNX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC5=C(C=C4C(=O)O)OC(O5)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



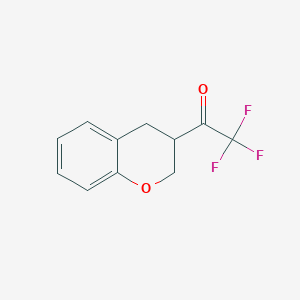
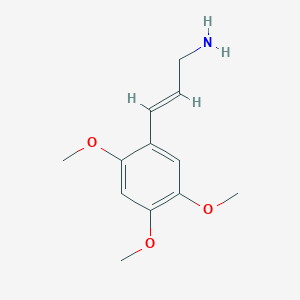
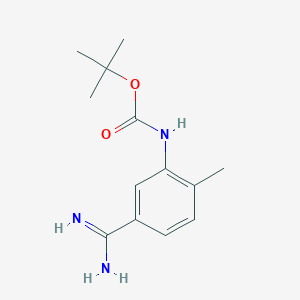
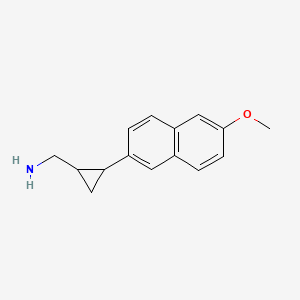
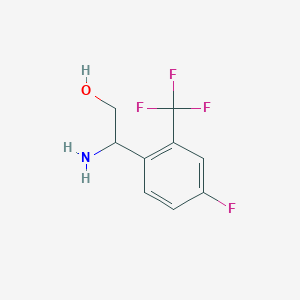
![3-((Allyloxy)carbonyl)-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13590058.png)
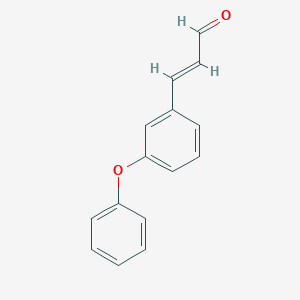

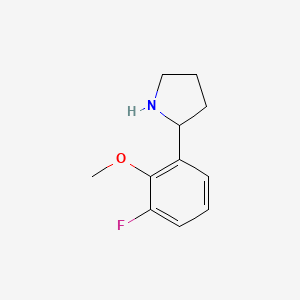
![tert-butylN-[1-(chloromethyl)cyclobutyl]carbamate](/img/structure/B13590080.png)
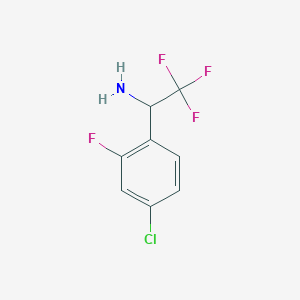

![tert-butylN-[3-(hydroxymethyl)oxan-3-yl]carbamate](/img/structure/B13590101.png)
